molecular formula C18H14FNO3 B11390392 N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11390392
M. Wt: 311.3 g/mol
InChI Key: XJBBNVFDGFMMRL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative. Its core structure comprises a 4-oxo-4H-chromene scaffold substituted with methyl groups at positions 6 and 7, and a carboxamide group at position 2. The amide nitrogen is further functionalized with a 4-fluorophenyl moiety. The fluorine atom on the phenyl ring is strategically incorporated to modulate electronic properties, lipophilicity, and metabolic stability, which are critical for drug development .

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14FNO3/c1-10-7-14-15(21)9-17(23-16(14)8-11(10)2)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22)

InChI Key

XJBBNVFDGFMMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline and a suitable leaving group.

    Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar chromene structures exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Effect
HCT11615.2Significant inhibition of cell proliferation
MCF712.8Induction of apoptosis
A54920.5Cell cycle arrest

These findings suggest that this compound may be effective against colorectal and breast cancers, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary studies indicate that it can inhibit the growth of certain bacterial strains.

Case Study: Antimicrobial Efficacy

The antimicrobial activity was tested against various strains, and the results are as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Synthetic Pathways

Understanding the synthesis of this compound is crucial for its application in research and development. The synthesis typically involves multi-step reactions starting from simpler precursors.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with commercially available phenolic compounds.
  • Reactions : Key reactions include condensation reactions to form the chromene structure and subsequent functionalization to introduce the carboxamide group.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Chromene-2-carboxamide Derivatives

Compound Name Substituent on Amide Nitrogen CAS Number Key Structural Features
N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide 4-fluorophenyl Not provided Electron-withdrawing fluorine; moderate lipophilicity
N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide 4-methoxyphenyl 873681-72-2 Electron-donating methoxy; increased solubility potential
N-(3-trifluoromethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide 3-(trifluoromethyl)phenyl 880793-61-3 Strongly electron-withdrawing CF₃; high hydrophobicity
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide Benzyl 873081-00-6 Bulky alkyl-aromatic group; enhanced steric effects

Detailed Analysis of Substituent Effects:

The 3-trifluoromethylphenyl substituent () amplifies electron withdrawal and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility . The 4-methoxyphenyl analog () could exhibit higher solubility due to the methoxy group’s polarity, though this may also increase susceptibility to metabolic demethylation .

Steric and Binding Implications :

  • The benzyl group () introduces significant steric bulk, which might hinder binding to flat active sites (e.g., ATP pockets in kinases) but could enhance selectivity for less-conserved targets .
  • The 4-fluorophenyl moiety strikes a balance between size and electronic effects, making it a common choice in medicinal chemistry for optimizing target engagement and pharmacokinetics.

Metabolic Stability: Fluorine and trifluoromethyl groups are known to block cytochrome P450-mediated metabolism, suggesting that the target compound and its CF₃-substituted analog () may exhibit longer half-lives than the methoxy derivative .

Limitations in Available Data:

Further experimental studies are required to validate the hypothesized effects of substituent variations.

Biological Activity

N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chromene core with a fluorophenyl substituent and a carboxamide group. Its molecular formula is C18H14FNO3C_{18}H_{14}FNO_3, and it has a molecular weight of 313.3 g/mol. The IUPAC name is this compound.

Property Value
Molecular FormulaC18H14FNO3
Molecular Weight313.3 g/mol
IUPAC NameThis compound
SMILESCc(cc1C)cc2c1OC(C(Nc(cc1)ccc1F)=O)=CC2=O

Antimicrobial Properties

Research has indicated that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast adenocarcinoma (MCF-7). The IC50 values for these cell lines suggest moderate to strong inhibitory effects:

Cell Line IC50 (µM)
HCT-1161.08–1.48
HepG-2Not specified
MCF-7Not specified

These findings indicate the potential of this compound as a lead in anticancer drug development.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with specific cellular receptors that regulate signaling pathways critical for cell growth.
  • Gene Expression Alteration : By influencing gene expression patterns, the compound may induce apoptosis in cancer cells.

Case Studies

A notable study explored the structure-activity relationship (SAR) of chromene derivatives, including this compound. The research found that modifications in substituents significantly affected biological activity, highlighting the importance of molecular structure in determining efficacy .

Another investigation focused on the compound's ability to inhibit HIV integrase activity in vitro. While it showed some inhibitory effects, it did not demonstrate sufficient potency for therapeutic use against HIV .

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